2-amino-4-(3-acetoxyphenyl)thiazole structure analysis
2-amino-4-(3-acetoxyphenyl)thiazole structure analysis
An In-depth Technical Guide to the Structural Analysis of 2-amino-4-(3-acetoxyphenyl)thiazole
Authored by: A Senior Application Scientist
Foreword: The Thiazole Scaffold in Modern Drug Discovery
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active agents.[1] Its unique electronic properties and ability to form key hydrogen bond interactions have led to its incorporation into drugs with antibacterial, anti-inflammatory, antiviral, and anticancer properties.[2][3][4] The precise characterization of novel thiazole derivatives is therefore a critical step in the drug development pipeline. This guide provides a comprehensive, field-proven framework for the complete structural elucidation of a specific derivative, 2-amino-4-(3-acetoxyphenyl)thiazole, intended for researchers, chemists, and drug development professionals who require rigorous and unambiguous analytical methodologies.
Chemical Identity and Physicochemical Profile
A foundational understanding of a molecule begins with its basic chemical identity.
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Systematic Name: 3-(2-aminothiazol-4-yl)phenyl acetate
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Molecular Formula: C₁₁H₁₀N₂O₂S
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Molecular Weight: 234.28 g/mol
Molecular Structure
The structure consists of a central 1,3-thiazole ring, substituted at the 2-position with an amino group and at the 4-position with a 3-acetoxyphenyl group.
Caption: 2D structure of 2-amino-4-(3-acetoxyphenyl)thiazole.
Reference Synthesis: The Hantzsch Thiazole Synthesis
The most reliable and common method for synthesizing 2-amino-4-arylthiazoles is the Hantzsch synthesis.[4][5] This involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, in this case, thiourea. The causality behind this choice is its high efficiency and regioselectivity for producing the 2-amino-4-substituted thiazole isomer.
Synthetic Workflow Diagram
Caption: Reaction workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis
This protocol is a self-validating system; progress can be monitored at each stage using Thin Layer Chromatography (TLC).
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Step 1: Acetylation of 3'-Hydroxyacetophenone.
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To a solution of 3'-hydroxyacetophenone (1.0 eq) in dichloromethane, add acetic anhydride (1.2 eq) and a catalytic amount of a base like pyridine.
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Stir the reaction at room temperature for 4-6 hours.
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Monitor reaction completion by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
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Upon completion, wash the mixture with 1M HCl, then saturated NaHCO₃, and finally brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3'-acetoxyacetophenone.
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Step 2: α-Bromination.
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Dissolve the 3'-acetoxyacetophenone (1.0 eq) in a suitable solvent such as acetic acid or chloroform.
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Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise at 0°C.
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Allow the reaction to warm to room temperature and stir for 2-4 hours until the red-brown color of bromine disappears.
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Pour the reaction mixture into ice water to precipitate the product, 2-bromo-1-(3-acetoxyphenyl)ethanone. Filter, wash with cold water, and dry.
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Step 3: Hantzsch Cyclocondensation.
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In a round-bottom flask, dissolve the α-bromoketone (1.0 eq) from Step 2 and thiourea (1.1 eq) in ethanol.
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Reflux the mixture for 3-5 hours.[5] Monitor the formation of the product by TLC.
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Cool the reaction mixture to room temperature. If a precipitate forms, filter it directly. If not, reduce the solvent volume and pour into crushed ice.
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Basify the solution with aqueous ammonia or sodium bicarbonate to precipitate the free base of the 2-aminothiazole.
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Filter the solid, wash thoroughly with water, and dry.
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Step 4: Purification.
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Recrystallize the crude product from hot ethanol to obtain pure crystals of 2-amino-4-(3-acetoxyphenyl)thiazole.[5]
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Comprehensive Structural Analysis Workflow
A multi-technique approach is non-negotiable for the unambiguous confirmation of chemical structure. Data from each technique should be corroborative, creating a self-consistent and definitive structural assignment.
Caption: Integrated workflow for structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. We will examine both ¹H and ¹³C NMR.
Protocol: NMR Sample Preparation and Acquisition
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Preparation: Accurately weigh approximately 5-10 mg of the purified sample.
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Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for aminothiazoles as it ensures the exchangeable amine protons are clearly visible.[6]
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Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire ¹H, ¹³C, and optionally 2D spectra (like COSY and HSQC) on a 400 MHz or higher spectrometer.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
The rationale for these predictions stems from established chemical shift ranges and the electronic effects (inductive and resonance) of the substituents on the aromatic and heterocyclic rings. Data from similar structures like 2-amino-4-phenylthiazole and its derivatives support these assignments.[6][7][8][9]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.75 | d (J ≈ 8 Hz) | 1H | Ar-H | Aromatic proton ortho to the thiazole, deshielded. |
| ~7.50 | t (J ≈ 8 Hz) | 1H | Ar-H | Aromatic proton meta to both substituents. |
| ~7.35 | s | 1H | Ar-H | Aromatic proton between the two substituents. |
| ~7.20 | d (J ≈ 8 Hz) | 1H | Ar-H | Aromatic proton ortho to the acetoxy group. |
| ~7.10 | s | 2H | -NH₂ | Exchangeable amine protons. Signal is often broad.[9] |
| ~6.80 | s | 1H | Thiazole C5-H | Characteristic singlet for the C5 proton of the thiazole ring.[6] |
| ~2.25 | s | 3H | -OCOCH₃ | Singlet for the methyl protons of the acetate group. |
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~169.5 | C =O (Ester) | Typical carbonyl carbon of an ester.[6] |
| ~168.0 | Thiazole C 2-NH₂ | Carbon attached to two nitrogen atoms in the thiazole ring. |
| ~151.0 | Ar-C -O | Aromatic carbon attached to the ester oxygen. |
| ~150.0 | Thiazole C 4 | Quaternary carbon of the thiazole ring attached to the phenyl ring.[6] |
| ~135.0 | Ar-C -Thiazole | Quaternary aromatic carbon attached to the thiazole ring. |
| ~130.0 | Ar-C H | Aromatic CH carbon. |
| ~126.0 | Ar-C H | Aromatic CH carbon. |
| ~121.0 | Ar-C H | Aromatic CH carbon. |
| ~119.0 | Ar-C H | Aromatic CH carbon. |
| ~104.0 | Thiazole C 5-H | Shielded thiazole carbon attached to a proton.[6] |
| ~21.0 | -O-CO-C H₃ | Methyl carbon of the acetate group. |
Fourier-Transform Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.
Protocol: IR Sample Preparation (KBr Pellet)
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Grinding: Grind a small amount (~1-2 mg) of the crystalline sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
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Pressing: Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent disc.
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Analysis: Place the KBr disc in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Predicted Characteristic IR Absorption Bands
The presence of N-H, C=O, and C=N bonds gives rise to strong, characteristic absorption bands. These assignments are based on extensive databases and literature for thiazole and ester-containing compounds.[10][11][12][13]
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3450 - 3250 | Medium-Strong | -NH₂ | N-H Symmetric & Asymmetric Stretching |
| 3150 - 3050 | Medium-Weak | Ar-H, Thiazole-H | C-H Stretching |
| 1760 - 1740 | Strong | -C=O (Ester) | Carbonyl Stretching |
| 1640 - 1610 | Medium-Strong | C=N (Thiazole) | Ring Stretching[11][12] |
| 1580 - 1450 | Medium | C=C (Aromatic) | Ring Stretching |
| 1220 - 1180 | Strong | C-O (Ester) | Asymmetric C-O-C Stretching |
Mass Spectrometry (MS)
MS provides the exact molecular weight and crucial information about the molecule's stability and substructures through fragmentation analysis.
Protocol: ESI-MS Analysis
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Solution Prep: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.
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Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
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Data Acquisition: Acquire the mass spectrum in positive ion mode. The ESI process is gentle and should yield a strong protonated molecular ion [M+H]⁺.
Predicted Mass Spectrum Data (ESI, Positive Mode)
| m/z Value | Ion | Rationale |
| 235.06 | [M+H]⁺ | Protonated molecular ion (C₁₁H₁₁N₂O₂S⁺). This is the primary confirmation of the molecular weight. |
| 193.05 | [M - C₂H₂O + H]⁺ | Loss of a ketene neutral fragment (42 Da) from the acetoxy group. |
| 177.05 | [M - C₂H₃O₂]⁺ | Cleavage of the entire acetoxy group, leaving a hydroxylphenyl-thiazole cation. |
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of a synthesized compound.
Protocol: Reverse-Phase HPLC Method
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System: An HPLC system equipped with a UV detector.
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Column: A standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid or orthophosphoric acid to ensure protonation and sharp peak shape). A starting point could be 60:40 Water:Acetonitrile.[2]
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at a wavelength where the chromophores have significant absorbance, likely around 270-280 nm.[2]
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Analysis: Inject a small volume (5-10 µL) of a dilute sample solution. A pure compound should yield a single, sharp, and symmetrical peak. Purity is calculated based on the area percentage of the main peak.
Significance and Potential Applications
The accurate structural confirmation of 2-amino-4-(3-acetoxyphenyl)thiazole is paramount for its potential use in drug discovery. The 2-aminothiazole scaffold is a well-established pharmacophore. Derivatives have shown significant potential as anticancer agents, often by targeting cellular processes like tubulin polymerization.[3] Furthermore, the class exhibits broad antimicrobial and anti-inflammatory activities.[1][14] The acetoxy group on the phenyl ring can act as a prodrug moiety, which may be cleaved by esterases in vivo to release a potentially more active hydroxylated metabolite. Therefore, rigorous characterization ensures that any observed biological activity is attributable to the correct, well-defined chemical entity, which is a foundational requirement for any further preclinical or clinical development.
Conclusion
The structural elucidation of 2-amino-4-(3-acetoxyphenyl)thiazole is achieved through a synergistic application of modern analytical techniques. The synthesis via the Hantzsch method provides a reliable route to the target compound. Subsequent analysis by NMR spectroscopy defines the atomic connectivity and proton/carbon framework. IR spectroscopy confirms the presence of essential functional groups, while mass spectrometry validates the molecular weight and provides insight into substructural components. Finally, HPLC-UV analysis confirms the compound's purity. The convergence of data from these independent methods provides an unassailable, comprehensive, and definitive confirmation of the molecule's structure, fulfilling the rigorous standards required for chemical and pharmaceutical research.
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